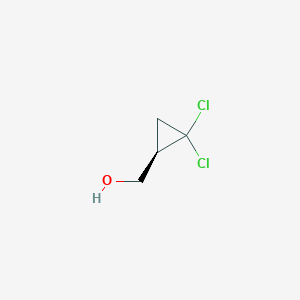![molecular formula C8H9N B13335198 Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13335198.png)
Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1S,2S,4R)-bicyclo[221]hept-5-ene-2-carbonitrile is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and industry This compound is characterized by its rigid bicyclic framework, which includes a nitrile group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the use of cyclopentadiene as a starting material. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile under controlled conditions to form the bicyclic structure. The nitrile group can then be introduced through subsequent reactions, such as nucleophilic substitution or addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by efficient purification processes to obtain the desired stereoisomer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, reduction can produce amines, and substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Mechanism of Action
The mechanism by which Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile exerts its effects depends on its specific application and the functional groups present in its derivatives. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes. The rigid bicyclic structure can also affect the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile can be compared with other bicyclic compounds such as:
2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound is used as an intermediate in the synthesis of carbocyclic nucleosides and exhibits different reactivity due to the presence of a nitrogen atom in the ring.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound is used in ring-opening metathesis polymerization and has different functional groups that influence its chemical behavior.
Properties
Molecular Formula |
C8H9N |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7-,8-/m1/s1 |
InChI Key |
BMAXQTDMWYDIJX-BWZBUEFSSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@@H]1C=C2)C#N |
Canonical SMILES |
C1C2CC(C1C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


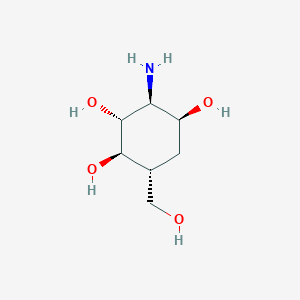
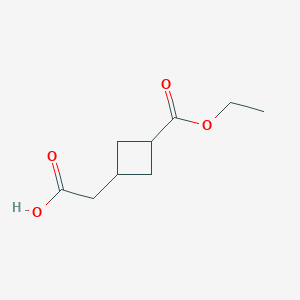


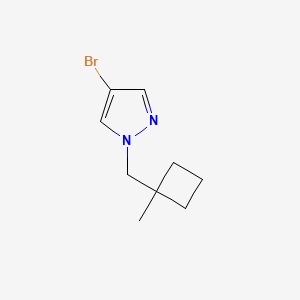
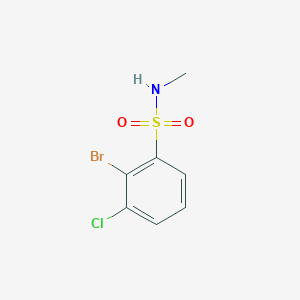

![7-Propanoylspiro[4.5]decan-6-one](/img/structure/B13335147.png)
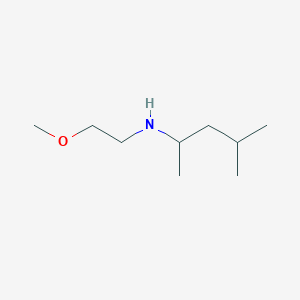

![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B13335161.png)


